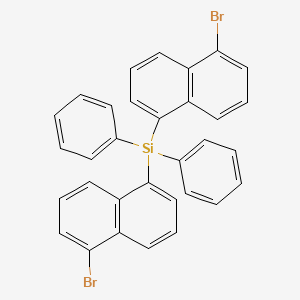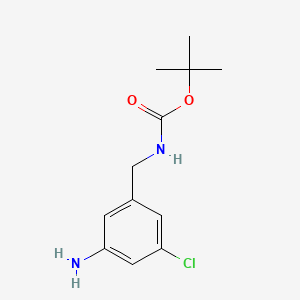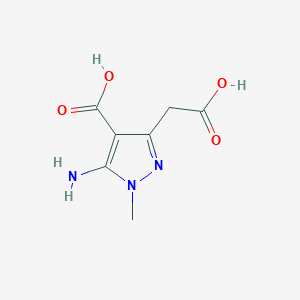
5-Amino-3-(carboxymethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-3-(carboxymethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid is a heterocyclic compound that features both amino and carboxylic functional groups. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the pyrazole ring, a five-membered ring containing two nitrogen atoms, contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(carboxymethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with β-keto acids or esters, followed by subsequent functional group modifications. The reaction conditions often require acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired compound.
化学反応の分析
Types of Reactions
5-Amino-3-(carboxymethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl₂, Br₂) or sulfonyl chlorides (RSO₂Cl).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated or sulfonylated pyrazole derivatives.
科学的研究の応用
5-Amino-3-(carboxymethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, including polymers and catalysts.
作用機序
The mechanism of action of 5-Amino-3-(carboxymethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid involves its interaction with specific molecular targets. The amino and carboxylic groups enable the compound to form hydrogen bonds and ionic interactions with proteins, enzymes, and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The pyrazole ring also contributes to the compound’s ability to inhibit or activate specific pathways, depending on the context of its application.
類似化合物との比較
Similar Compounds
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid: Another heterocyclic compound with similar functional groups but an isoxazole ring instead of a pyrazole ring.
3-Amino-5-methylisoxazole: A compound with a similar structure but different substitution pattern on the isoxazole ring.
Uniqueness
5-Amino-3-(carboxymethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid is unique due to the specific arrangement of its functional groups and the presence of the pyrazole ring This configuration imparts distinct chemical reactivity and biological activity compared to its isoxazole counterparts
特性
分子式 |
C7H9N3O4 |
|---|---|
分子量 |
199.16 g/mol |
IUPAC名 |
5-amino-3-(carboxymethyl)-1-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C7H9N3O4/c1-10-6(8)5(7(13)14)3(9-10)2-4(11)12/h2,8H2,1H3,(H,11,12)(H,13,14) |
InChIキー |
UBELJKJQHZDSAW-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(C(=N1)CC(=O)O)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Acetyl-6-methylimidazo[1,2-a]pyridine](/img/structure/B13698270.png)
![{2-[(Dimethylamino)methylidene]cyclopentylidene}propanedinitrile](/img/structure/B13698277.png)
![(2S,4S)-1-Boc-4-[(difluoromethoxy)methyl]pyrrolidine-2-carboxylic Acid](/img/structure/B13698289.png)
![Spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine;trihydrochloride](/img/structure/B13698294.png)
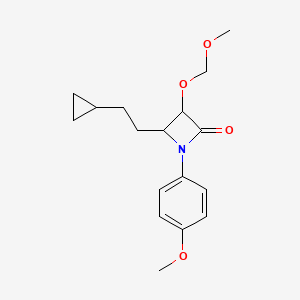

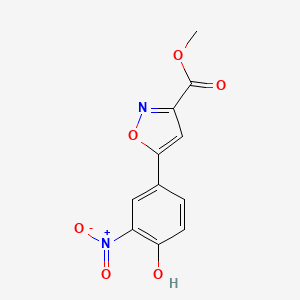
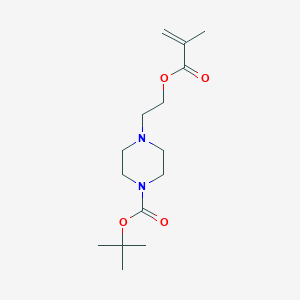
![5-(Hydroxymethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B13698336.png)

